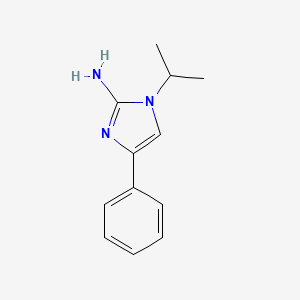

4-Phenyl-1-propan-2-ylimidazol-2-amine

Übersicht

Beschreibung

4-Phenyl-1-propan-2-ylimidazol-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group and a propan-2-yl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-propan-2-ylimidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of transaminases, which offer an environmentally friendly and efficient route to synthesize enantiopure derivatives starting from prochiral ketones .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. Immobilized whole-cell biocatalysts with transaminase activity are often employed to facilitate the synthesis, ensuring high conversion rates and enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-1-propan-2-ylimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1-propan-2-ylimidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and dyes for solar cells.

Wirkmechanismus

The mechanism of action of 4-Phenyl-1-propan-2-ylimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. Its effects are mediated through interactions with voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpropan-2-amine: A structurally similar compound with applications in the treatment of obesity and attention deficit hyperactivity disorder.

Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.

Benzimidazole: Another related compound with significant pharmaceutical applications, including as anthelmintics and antifungals.

Uniqueness: 4-Phenyl-1-propan-2-ylimidazol-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Phenyl-1-propan-2-ylimidazol-2-amine, also known by its CAS number 1851440-02-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an imidazole ring, which is known for its role in various biological processes. The presence of a phenyl group and a propan-2-yl substituent enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to function as a modulator of various signaling pathways, particularly those involved in cell proliferation and apoptosis.

Key Mechanisms Include:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses, potentially modulating immune system activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 (Colorectal Cancer) | 0.32 |

| H460 (Lung Cancer) | 0.89 |

| Hep3B (Liver Cancer) | 0.45 |

These results indicate that the compound can effectively inhibit cancer cell proliferation at low concentrations, suggesting strong potential for therapeutic use.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating the activity of pro-inflammatory cytokines, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and psoriasis.

Case Studies

-

Study on CDK Inhibition :

A recent study employed molecular docking simulations to assess the binding affinity of this compound to CDK1. The results indicated a high binding affinity comparable to established CDK inhibitors, suggesting its potential as a novel therapeutic agent in cancer treatment . -

In Vitro Efficacy :

In vitro assays demonstrated that treatment with the compound resulted in significant apoptosis in cancer cells, evidenced by increased levels of caspase activation and PARP cleavage . This supports the hypothesis that the compound can induce programmed cell death through CDK inhibition.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The findings suggest favorable absorption characteristics with low toxicity profiles, making it a candidate for further development in clinical settings .

Eigenschaften

IUPAC Name |

4-phenyl-1-propan-2-ylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)15-8-11(14-12(15)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYXRHCZBQHHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851440-02-2 | |

| Record name | 4-phenyl-1-(propan-2-yl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.